molecular formula C28H32O16 B192478 3-Hydroxydiosmin CAS No. 14265-53-3

3-Hydroxydiosmin

Cat. No. B192478
CAS RN: 14265-53-3
M. Wt: 624.5 g/mol
InChI Key: FMZXFFXOKZSIMV-NNFRCGBISA-N
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Description

3-Hydroxydiosmin is a flavone glycoside derived from hesperidin, a flavanone abundantly found in citrus fruits . It is used for the improvement of capillary fragility or venous insufficiency, including chronic venous insufficiency (CVI) and hemorrhoids . It is also known by other chemical names such as 3’,5,7-trihydroxy-4’-methoxyflavone 7-rhamnoglucoside, 3’,5,7-trihydroxy-4’-methoxyflavone-7-rutinoside, diosmetin 7-neohesperidoside, and diosmetin 7-O-rutinoside .


Synthesis Analysis

Diosmin, from which 3-Hydroxydiosmin is derived, is a flavone glycoside belonging to the class of flavonoids, secondary metabolites present in a huge number in plants and vegetables . Its biosynthesis in most species takes place following the general phenylpropanoid pathway and the flavonoid biosynthetic branch .


Molecular Structure Analysis

The molecular structure of 3-Hydroxydiosmin is characterized by a three-ringed flavonoid structure with hydroxyl groups attached to a sugar molecule . The IUPAC name of 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychro-en-4-one .

Scientific Research Applications

Biotechnological Production

3-Hydroxypropionaldehyde (3-HPA), closely related to 3-Hydroxydiosmin, has applications in biotechnological production. It's used in food preservation and as a precursor for chemicals like acrolein, acrylic acid, and 1,3-propanediol, crucial for polymer production. Biotechnological production from renewable resources is explored for both food use and bulk chemical production (Vollenweider & Lacroix, 2004).

Metabolic Engineering

Studies on metabolic engineering reveal the potential of microbes like Klebsiella pneumoniae and Escherichia coli in producing 3-Hydroxypropionic acid (3-HP), which is significant in bioplastic manufacturing. Genetic modifications in these microbes direct glycerol metabolism towards 3-HP biosynthesis (Ashok et al., 2013); (Kim et al., 2014).

Industrial Applications

3-HP is a platform chemical with various industrial applications. It serves as a precursor for several compounds like acrylic acid, methyl acrylate, and acrylamide. Metabolic engineering and genetically engineered microorganisms are utilized to optimize its production from substrates like glucose or glycerol (Vidra & Németh, 2017).

Bio-based Production

The bio-based production of 3-HP involves microbial fermentation and chemical synthetic routes. The chemical synthetic route is seen as more competitive due to its efficiency and potential for large-scale production (Lang Chun-yan, 2012).

Enhanced Glycerol Metabolism

Research on Escherichia coli shows that optimizing the glycerol metabolism can significantly enhance the production of 3-HP, which is a renewable-based platform chemical with wide applications in the chemical industry (Jung et al., 2014).

High-Performance Strains for 3-HP Production

Halomonas bluephagenesis has been identified as a high-performance strain for the production of 3-HP and its copolymers, highlighting its potential as a chassis for competitive bioproduction of various chemicals (Jiang et al., 2021).

Gene Expression Systems

Gene expression systems controlled by 3-HP have been identified in microorganisms, providing a tool for optimizing pathways of 3-HP production and excretion. This has implications for the control of gene expression levels in response to 3-HP (Zhou et al., 2015).

Safety And Hazards

The safety data sheet for Diosmin, from which 3-Hydroxydiosmin is derived, indicates that it is not classified under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is widely used in the treatment of chronic venous diseases and hemorrhoids .

properties

IUPAC Name

3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O16/c1-9-18(31)21(34)24(37)27(41-9)40-8-16-19(32)22(35)25(38)28(44-16)42-11-6-13(30)17-15(7-11)43-26(23(36)20(17)33)10-3-4-14(39-2)12(29)5-10/h3-7,9,16,18-19,21-22,24-25,27-32,34-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,24+,25+,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZXFFXOKZSIMV-NNFRCGBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxydiosmin

CAS RN

14265-53-3
Record name 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14265-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.672
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Lewin, A Maciuk, A Moncomble… - Journal of Natural …, 2013 - ACS Publications
… Lastly, the slight improvement in water solubility of 3-hydroxydiosmin (14) in relation to diosmin, despite a calculated planar structure of its aglycone 24, may result from the effect of the 3…
Number of citations: 24 pubs.acs.org

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